molecular formula C11H14N2OS B12462958 N-(1,3-thiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide

N-(1,3-thiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide

Cat. No.: B12462958
M. Wt: 222.31 g/mol
InChI Key: PHKMYNOCRCZCOU-UHFFFAOYSA-N
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Description

N-(1,3-thiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide is a compound that features a bicyclic structure fused with a thiazole ring. This unique structure imparts specific chemical and physical properties that make it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-thiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-thiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while reduction can yield thiazolidines .

Scientific Research Applications

N-(1,3-thiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1,3-thiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The bicyclic structure provides rigidity, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H14N2OS

Molecular Weight

222.31 g/mol

IUPAC Name

N-(1,3-thiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide

InChI

InChI=1S/C11H14N2OS/c14-10(13-11-12-3-4-15-11)9-6-7-1-2-8(9)5-7/h3-4,7-9H,1-2,5-6H2,(H,12,13,14)

InChI Key

PHKMYNOCRCZCOU-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2C(=O)NC3=NC=CS3

Origin of Product

United States

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